

A Comparative Analysis of Experimental and Theoretical Spectra of 1,3-Dimethylcyclohexanol

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Compound of Interest

Compound Name: 1,3-Dimethylcyclohexanol

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For researchers and professionals in the fields of chemical analysis and drug development, the accurate identification and characterization of molecular structures are paramount.

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a detailed comparison of the experimental spectra of **1,3-**

Dimethylcyclohexanol with its theoretical predictions, offering valuable insights into its structural features.

Data Presentation

The following tables summarize the key spectral data for **1,3-Dimethylcyclohexanol**, comparing experimentally observed values with theoretical predictions.

Infrared (IR) Spectroscopy

Functional Group	Experimental Wavenumber (cm ⁻¹)	Theoretical Wavenumber (cm ⁻¹)	Vibrational Mode
O-H (alcohol)	~3400-3200 (broad)	~3600-3300	Stretching
C-H (alkane)	~2950-2850	~3000-2850	Stretching
C-O (alcohol)	~1200-1000	~1200-1000	Stretching

Note: Experimental values are typical for cyclohexanols. Theoretical values are based on standard functional group absorption ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR

Carbon Atom	Experimental Chemical Shift (ppm) (cis-isomer)	Theoretical Chemical Shift (ppm)
C1 (C-OH)	70.4	68-72
C3 (CH)	35.1	33-37
Methyl at C1	29.8	28-32
Methyl at C3	22.5	20-24
Cyclohexane Ring CH ₂	22.5 - 47.9	20-50

Experimental data for cis-**1,3-Dimethylcyclohexanol** is available in public databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Theoretical values are estimated based on empirical prediction models.

¹H NMR

Proton Environment	Theoretical Chemical Shift (ppm)	Multiplicity	Integration
OH	~1.0-4.0	Singlet (broad)	1H
CH (at C3)	~1.5-1.8	Multiplet	1H
CH ₃ (at C1)	~1.1-1.3	Singlet	3H
CH ₃ (at C3)	~0.8-1.0	Doublet	3H
Cyclohexane Ring CH ₂	~1.2-1.8	Multiplets	8H

Note: Experimental ^1H NMR data is not readily available in the initial search. Theoretical values are predicted based on the structure and typical chemical shifts.

Mass Spectrometry (MS)

Ion	Experimental m/z	Theoretical m/z	Description
$[\text{M}]^+$	128	128.12	Molecular Ion
$[\text{M}-\text{CH}_3]^+$	113	113.10	Loss of a methyl group
$[\text{M}-\text{H}_2\text{O}]^+$	110	110.11	Dehydration
$[\text{C}_5\text{H}_9\text{O}]^+$	85	85.06	Fragmentation of the ring
$[\text{C}_5\text{H}_9]^+$	69	69.07	Further fragmentation

The molecular formula for **1,3-Dimethylcyclohexanol** is $\text{C}_8\text{H}_{16}\text{O}$, with a molecular weight of approximately 128.21 g/mol. [1][2] Experimental GC-MS data is available from sources like the NIST Mass Spectrometry Data Center. [1]

Experimental Protocols

Standard procedures for obtaining the experimental data are outlined below.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of liquid **1,3-Dimethylcyclohexanol** is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl_4) and placed in a sample cell.
- **Instrumentation:** An FTIR (Fourier Transform Infrared) spectrometer is used.
- **Data Acquisition:** A background spectrum of the KBr plates or the solvent is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

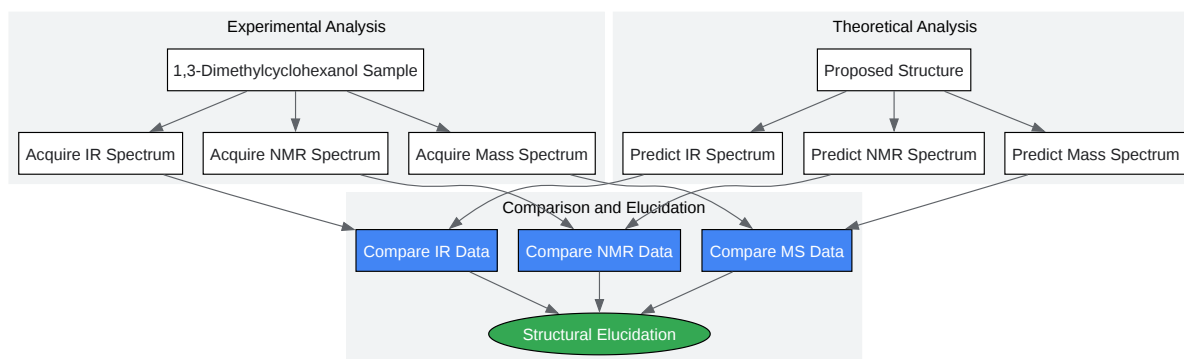
- **Sample Preparation:** Approximately 5-10 mg of **1,3-Dimethylcyclohexanol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.^[4]
- **Data Acquisition:** The sample tube is placed in the spectrometer's probe. For ^1H NMR, the experiment is run to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
- **Data Processing:** The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.^[2] A small amount of a dilute solution of the analyte is injected into the GC.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Workflow for Spectral Comparison

The following diagram illustrates the process of comparing experimental and theoretical spectral data for structural elucidation.



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Caption: Workflow for comparing experimental and theoretical spectra.

This guide provides a foundational comparison for the spectral analysis of **1,3-Dimethylcyclohexanol**. For more in-depth research, consulting specialized spectral databases and computational chemistry software for more precise theoretical predictions is recommended.

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